molecular formula C19H18ClF3N4O2 B2708614 3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine CAS No. 306976-36-3

3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine

Cat. No. B2708614
CAS RN: 306976-36-3
M. Wt: 426.82
InChI Key: PMULFVCAQLQLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with chloro and trifluoromethyl substituents, a piperidine ring, and a carbamate group linked to a toluene ring. The presence of these functional groups and the specific arrangement of atoms within the molecule would influence its reactivity and properties .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. The reactivity of this compound would be influenced by the functional groups present in its structure, including the pyridine and piperidine rings, the carbamate group, and the chloro and trifluoromethyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. These properties would be influenced by the molecular structure and functional groups present in the compound .

Scientific Research Applications

Novel Catalytic Applications

One study discusses the synthesis, characterization, and application of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing the utility of piperidine derivatives in catalysis and organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Polyhydroxy Piperidines and Pyrrolidines

Research on the fragmentation of carbohydrate anomeric alkoxy radicals for synthesizing polyhydroxy piperidines and pyrrolidines related to carbohydrates highlights the role of piperidine and pyrrolidine derivatives in creating complex organic molecules with potential pharmaceutical applications (Francisco et al., 2001).

Antiviral and Cytotoxic Agents

Another study focuses on the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents, illustrating the therapeutic potential of pyridine derivatives in developing new medications (El-Subbagh et al., 2000).

Insecticidal Activity

The synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae), indicate the potential of pyridine derivatives in developing new insecticides with enhanced efficacy and selectivity (Bakhite et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. The mechanism of action would depend on the specific application or biological target of this compound .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results. It’s important to handle all chemical compounds with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety documentation for specific information .

Future Directions

The future directions or potential applications for this compound are not provided in the search results. The potential uses of this compound would depend on its properties and reactivity, as well as the specific field of study or industry .

properties

IUPAC Name

[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4O2/c1-12-2-4-14(5-3-12)25-18(28)29-26-15-6-8-27(9-7-15)17-16(20)10-13(11-24-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULFVCAQLQLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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